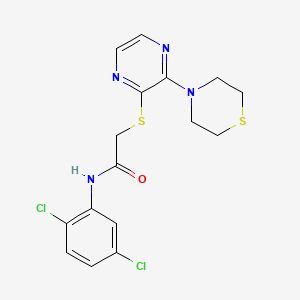
N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,5-dichlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide" is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chlorophenyl groups, acetamide linkages, and heterocyclic structures like pyrazinyl and thiomorpholine. These compounds are synthesized and evaluated for their biological activities, such as opioid agonism, antiviral effects, and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of N-acyl and N-alkyl substitutions, coupling reactions, and the use of chloroacetyl chloride, hydrazine hydrate, and different anilines . For example, the synthesis of kappa-opioid agonists involves the introduction of alkyl and aryl substituents at specific positions of the ethyl linking moiety . Similarly, the synthesis of antibacterial agents involves a sequence of reactions starting from 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques such as X-ray diffraction, NMR spectroscopy, and FTIR. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined to be monoclinic with specific unit-cell parameters . The crystal structures often reveal intermolecular interactions, such as hydrogen bonds, that contribute to the stability of the compounds .
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the compounds similar to "this compound." However, the biological evaluations suggest that these compounds can interact with biological targets, such as opioid receptors and bacterial cells, leading to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined using techniques like thermogravimetric analysis, differential thermal analysis, and spectroscopic methods. These analyses provide insights into the stability, electronic structure, and potential applications of the compounds. For example, the HOMO and LUMO analysis of 2-Phenyl-N-(pyrazin-2-yl)acetamide helps in understanding the charge transfer within the molecule . The antibacterial activity of novel N-(benzo[d]thiazol-2-yl) derivatives indicates their potential as therapeutic agents .
Applications De Recherche Scientifique
Molecular Structure Analysis
Research on structurally similar compounds, such as C,N-disubstituted acetamides, demonstrates the importance of molecular structure analysis in understanding the properties and potential applications of chemical compounds. For example, studies on crystal structures of certain acetamides reveal how hydrogen bonding and other interactions contribute to their molecular configuration (Narayana et al., 2016). This type of research is fundamental for designing molecules with desired physical and chemical properties.
Antimicrobial and Antitumor Activities
Compounds with similar structural features have been explored for their antimicrobial and antitumor activities. For instance, novel sulfonamide derivatives have shown cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015). Similarly, studies on quinazolinone and thiazolidinone derivatives have investigated their antimicrobial potential (Mistry et al., 2009). Such research underscores the potential of structurally similar compounds in developing new therapeutic agents.
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of crystalline acetamide structures, including environmental polarization effects, indicates potential applications in photonic devices and optical energy applications (Castro et al., 2017). Research in this area can lead to advancements in materials science, particularly in developing new materials for optical switching and modulation.
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives has revealed their significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019). Understanding the antioxidant properties of these compounds can be crucial for developing treatments for diseases where oxidative stress plays a key role.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS2/c17-11-1-2-12(18)13(9-11)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINFARRPJSFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2530153.png)
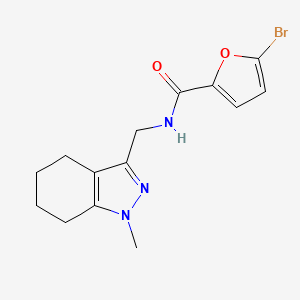
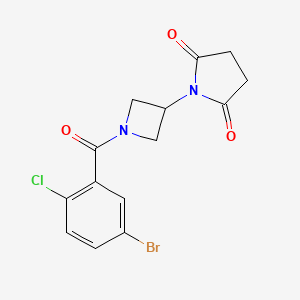

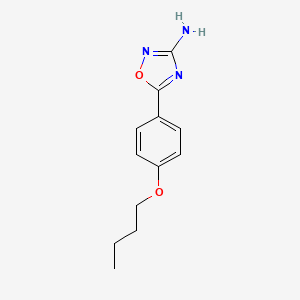
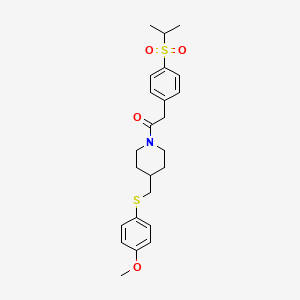
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
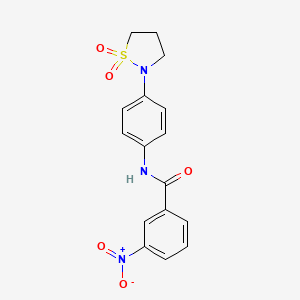
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

